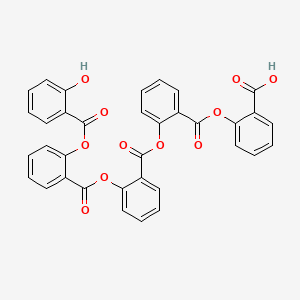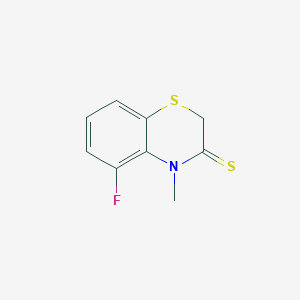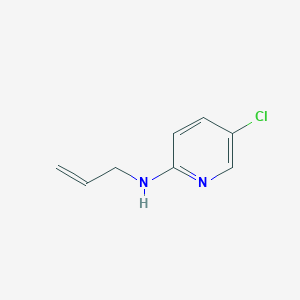
3-(2-(tert-Butylamino)-3-hydroxypropoxy)-1-cyclohexyl-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a tert-butyl group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 2-(tert-butyl)amino-3-hydroxypropoxy group, which is then coupled with a phenylurea derivative. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-methylphenylurea
- N-Cyclohexyl-N-ethylphenylurea
- N-Cyclohexyl-N-isopropylphenylurea
Uniqueness
N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea is unique due to the presence of the 2-(tert-butyl)amino-3-hydroxypropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C20H33N3O3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-[2-(tert-butylamino)-3-hydroxypropoxy]-1-cyclohexyl-1-phenylurea |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-16(14-24)15-26-22-19(25)23(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4,6-7,10-11,16,18,21,24H,5,8-9,12-15H2,1-3H3,(H,22,25) |
InChI Key |
YFHQPKZAFRPKBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(CO)CONC(=O)N(C1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)







